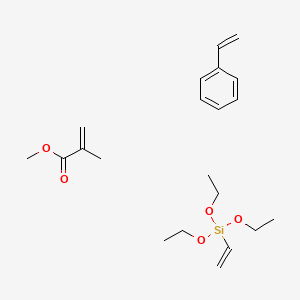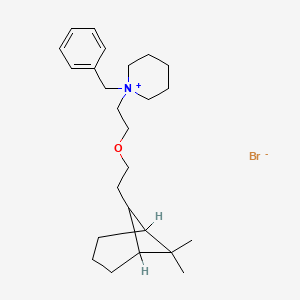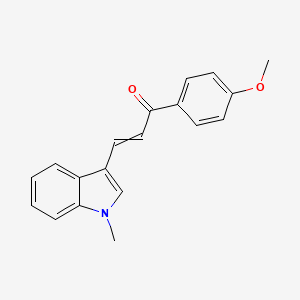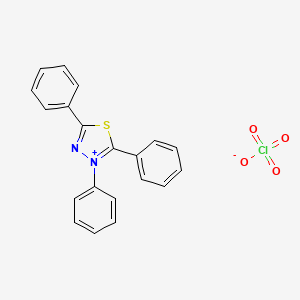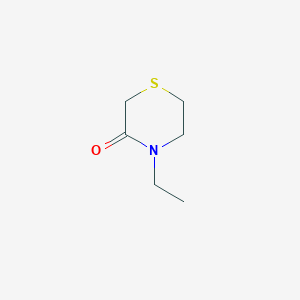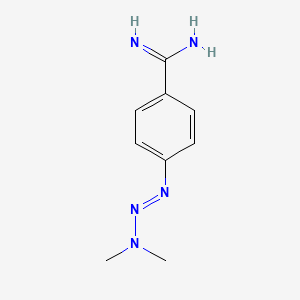
4-(Dimethylaminodiazenyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(Dimethylaminodiazenyl)benzenecarboximidamide involves several steps. One common method includes the reaction of benzaldehyde with aminobenzene under reductive amination conditions. This reaction typically requires an alkaline environment and a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4-(Dimethylaminodiazenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylaminodiazenyl)benzenecarboximidamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in organic reactions.
Biology: Its trypanocidal properties make it valuable in studying and treating diseases caused by trypanosomes.
Medicine: It is used in the treatment of trypanosomiasis and other parasitic infections.
Industry: It is utilized in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Dimethylaminodiazenyl)benzenecarboximidamide involves binding to DNA and RNA, interfering with their functions. It targets specific molecular pathways, including the inhibition of enzymes like amiloride-sensitive amine oxidase and mitochondrial peroxiredoxin-5 . This interference disrupts the normal cellular processes of the parasites, leading to their death.
Vergleich Mit ähnlichen Verbindungen
4-(Dimethylaminodiazenyl)benzenecarboximidamide is unique due to its specific trypanocidal activity. Similar compounds include:
4,4’-(1-Triazene-1,3-diyl)bis-benzenecarboximidamide: Another trypanocidal agent with similar properties.
Diminazine aceturate: A derivative used in veterinary medicine for treating parasitic infections.
These compounds share similar chemical structures and pharmacological activities but may differ in their specific applications and efficacy.
Eigenschaften
CAS-Nummer |
35772-73-7 |
|---|---|
Molekularformel |
C9H13N5 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
4-(dimethylaminodiazenyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N5/c1-14(2)13-12-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H3,10,11) |
InChI-Schlüssel |
HEEJJECYBIHHQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


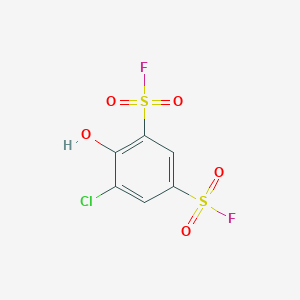
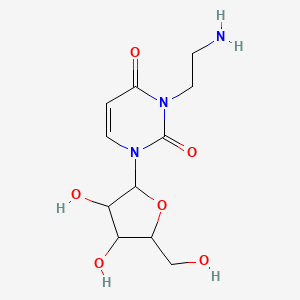
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
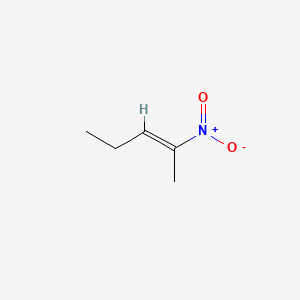
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)
